1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-6-13-9(10(17)14-12)15-16(6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPOIDPTSPRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazole derivatives and their oxidized or reduced forms .
Scientific Research Applications
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research has shown that derivatives of this compound possess anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.
Industry: It is used in the development of agrochemicals and pesticides due to its biological activity against various pests and pathogens
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial properties. Additionally, its anti-inflammatory and anticancer activities are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Triazole Isomerism : The 1,2,4-triazole core (target compound) exhibits greater thermal stability compared to 1,2,3-triazole analogues (e.g., QI-3630), likely due to differences in resonance stabilization .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilic reactivity, while electron-donating groups (e.g., OMe) improve solubility .
- Hybrid Structures : Pyrazole-triazole hybrids (e.g., compound 4 in ) show synergistic effects in anticancer activity, with IC₅₀ values lower than triazole-only derivatives .
Key Observations :
- Hydrazine Utilization : The target compound and its pyrazole analogue () both employ hydrazine hydrate, but the latter achieves higher yields (90%) due to milder conditions .
- Acid Catalysis : Acetic acid () vs. HCl () influences reaction rates and byproduct formation .
Crystallographic and Physicochemical Properties
- Crystal Packing : The target compound’s isostructural analogues () exhibit triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Halogen substituents (Cl vs. F) minimally alter packing but affect intermolecular interactions (e.g., C–H···Cl vs. C–H···F) .
- Planarity : The 4-chlorophenyl group in the target compound induces near-planar conformations, enhancing π-π stacking interactions absent in bulkier derivatives (e.g., naphthyl-substituted compounds in ) .
Table 3: Bioactivity Comparison
Key Observations :
- Triazole vs. Pyrazole Cores : Pyrazole-triazole hybrids () exhibit superior anticancer activity compared to pure triazole derivatives, likely due to dual binding motifs .
- Halogen Effects : Fluorophenyl derivatives () show enhanced bioactivity over chlorophenyl analogues, attributed to improved membrane permeability .
Biological Activity
1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C10H10ClN5O
- Molecular Weight : 239.68 g/mol
- SMILES Notation : CC1=NNC(=N1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of the triazole ring followed by the introduction of the chlorophenyl and hydrazide moieties. Various synthetic routes have been explored to optimize yield and purity.
Antitumor Activity
Research has indicated that derivatives of 1H-1,2,4-triazoles exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often range from 20 to 50 µM, suggesting moderate to high potency against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 29 |
| 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole | HeLa | 35 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 15 to 30 µg/mL.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : Similar triazole compounds have been shown to interfere with nucleic acid synthesis in target cells.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study evaluated the efficacy of triazole derivatives in animal models. Mice treated with a specific derivative exhibited a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide?
The compound is typically synthesized via refluxing a mixture of pyrazole-3-carboxylic acid ethyl ester derivatives with hydrazine hydrate in ethanol. For example, a 5-hour reflux of ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate (5 g, 12.25 mmol) and 80% hydrazine hydrate (4.7 mL, 122.5 mmol) in ethanol (50 mL) yields the carbohydrazide product. Post-reaction, the solvent is concentrated under vacuum, and the residue is purified via water washing and drying . Alternative routes involve cyclization of hydrazide intermediates using reagents like POCl₃ at elevated temperatures (e.g., 120°C) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of aromatic protons (e.g., 4-chlorophenyl group at δ ~7.3–7.5 ppm) and methyl/methylene groups (δ ~2.5–3.0 ppm).
- IR spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretching (~3200–3350 cm⁻¹) in the carbohydrazide moiety.
- Elemental analysis : To validate empirical formulas (e.g., C₁₁H₁₀ClN₅O).
- Mass spectrometry : For molecular ion (M⁺) and fragmentation pattern verification .
Q. How is the compound screened for preliminary biological activity in academic research?
Standard assays include:
- Enzyme inhibition : Testing against α-glucosidase or lipase via spectrophotometric methods (e.g., measuring p-nitrophenol release at 405 nm). IC₅₀ values are calculated using dose-response curves .
- Anticonvulsant activity : Evaluated in rodent models (e.g., maximal electroshock seizure (MES) or pentylenetetrazol-induced seizures), with compound administration at 30–100 mg/kg doses .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular conformation predictions?
Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance, crystal structures of related triazole derivatives reveal planar triazole rings and chlorophenyl substituents oriented at ~60° angles, which influence packing and stability . Such data clarify computational modeling errors (e.g., DFT-optimized geometries vs. experimental observations).
Q. What strategies optimize synthetic yields when scaling up the reaction?
Key factors include:
- Catalyst selection : K₂CO₃ or NaH improves nucleophilic substitution efficiency in pyrazole intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in Vilsmeier-Haack formylation steps .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like over-cyclization . Comparative studies show ethanol reflux achieves ~70% yields, while POCl₃-mediated cyclization at 120°C improves yields to ~85% .
Q. How do researchers address contradictory bioactivity data across studies?
Discrepancies in IC₅₀ or ED₅₀ values may arise from:
- Assay variability : Standardize protocols (e.g., fixed substrate concentrations, pH buffers) .
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. chloro groups) alter binding to enzyme active sites. SAR studies on 5-aryloxy pyrazole derivatives demonstrate >10-fold potency differences depending on electron-withdrawing groups .
- Metabolic stability : Plasma protein binding or cytochrome P450 interactions can reduce in vivo efficacy despite strong in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
